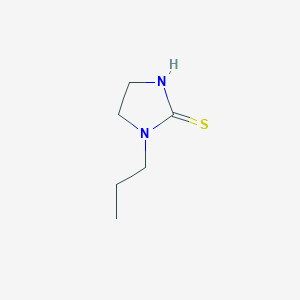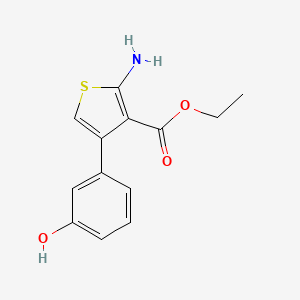![molecular formula C16H19N5O2 B15076114 8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with a pteridine derivative, which undergoes alkylation and subsequent amination to introduce the hexyl and amino groups, respectively .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and ensuring purity through advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzo[g]pteridine derivatives .
Applications De Recherche Scientifique
8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Amino-3-benzyl-1H-benzo[g]pteridine-2,4-dione
- 7-Hexyl-3-methyl-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexyl-8-(benzylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl chain and amino group contribute to its solubility and reactivity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C16H19N5O2 |
|---|---|
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
8-amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C16H19N5O2/c1-2-3-4-5-8-21-15(22)13-14(20-16(21)23)19-12-9-10(17)6-7-11(12)18-13/h6-7,9H,2-5,8,17H2,1H3,(H,19,20,23) |
Clé InChI |
NVCLSXSHBDFPLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C(=O)C2=NC3=C(C=C(C=C3)N)N=C2NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
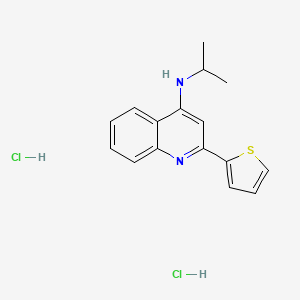
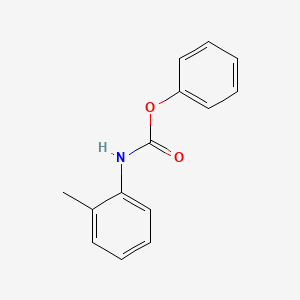

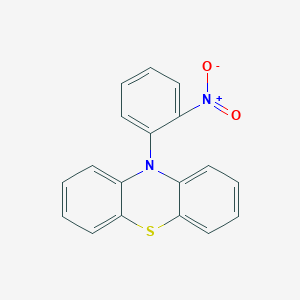
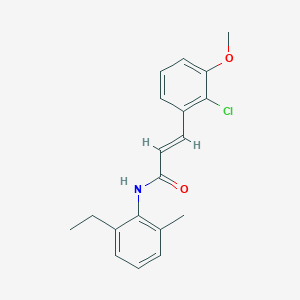

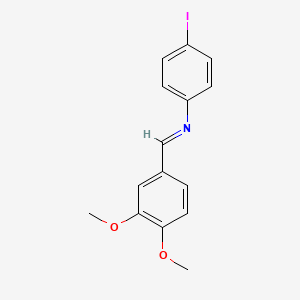
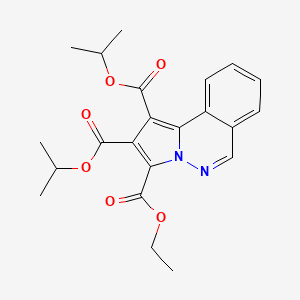
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
